Navigating the Chemical Landscape of 5,7-dibromo-1H-indazol-4-amine: A Technical Guide for Drug Discovery Professionals
Navigating the Chemical Landscape of 5,7-dibromo-1H-indazol-4-amine: A Technical Guide for Drug Discovery Professionals
Preamble: Charting a Course Through Analog Data
In the realm of medicinal chemistry, the exploration of novel chemical entities is paramount to the discovery of next-generation therapeutics. The substituted indazole scaffold is a well-established pharmacophore, integral to numerous biologically active compounds.[1][2] This guide focuses on the chemical properties and structure of 5,7-dibromo-1H-indazol-4-amine . It is critical to establish at the outset that, as of the current date, specific experimental data for this precise molecule is not extensively available in the public domain.
Therefore, this document adopts a scientifically rigorous approach by leveraging comprehensive data from structurally similar analogs—primarily 6-bromo-1H-indazol-4-amine —to infer the probable characteristics, synthesis, and potential applications of the target compound. This methodology allows us to construct a robust and insightful technical profile, providing a valuable resource for researchers while maintaining full transparency about the extrapolated nature of the data.
Molecular Architecture and Structural Analogs
The core of the target molecule is the 1H-indazole bicyclic system, which consists of a benzene ring fused to a pyrazole ring.[1] In 5,7-dibromo-1H-indazol-4-amine, the benzene ring is functionalized with two bromine atoms at positions 5 and 7, and an amine group at position 4. The 1H-tautomer is generally the most thermodynamically stable form.[2]
To understand the likely properties of our target, we will heavily reference its close analog, 6-bromo-1H-indazol-4-amine (CAS 885518-50-3), for which extensive data is available.[3]
Caption: Comparative structures of the target compound and its primary analog.
Physicochemical Properties: Knowns and Inferences
The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. Below is a summary of the computed properties for the known analog, 6-bromo-1H-indazol-4-amine, which serves as a reliable baseline for predicting the properties of 5,7-dibromo-1H-indazol-4-amine.[3]
| Property | 6-bromo-1H-indazol-4-amine[3] | 5,7-dibromo-1H-indazol-4-amine (Inferred) | Justification for Inference |
| Molecular Formula | C₇H₆BrN₃ | C₇H₅Br₂N₃ | Addition of one bromine atom and removal of one hydrogen atom. |
| Molecular Weight | 212.05 g/mol | ~290.95 g/mol | The atomic weight of bromine (~79.9 g/mol ) replaces a hydrogen atom (~1.0 g/mol ). |
| XLogP3 | 1.6 | ~2.4 - 2.8 | The addition of a second bromine atom will significantly increase lipophilicity. |
| Hydrogen Bond Donors | 2 | 2 | The two N-H bonds of the amine and the indazole ring remain. |
| Hydrogen Bond Acceptors | 2 | 2 | The nitrogen atoms in the pyrazole ring remain as potential acceptors. |
| Topological Polar Surface Area | 54.7 Ų | 54.7 Ų | The polar groups (amine and indazole nitrogens) are unchanged. |
| Appearance | White to pale yellow solid[4] | Likely a white to pale yellow or off-white solid. | Halogenated aromatic amines are typically crystalline solids with this appearance. |
| Solubility | Soluble in common organic solvents[4] | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water. | The increased lipophilicity might slightly decrease solubility in very polar solvents. |
Synthesis Pathway: A Proposed Protocol
While a specific synthesis for 5,7-dibromo-1H-indazol-4-amine is not documented, a plausible and robust route can be designed based on established methodologies for related indazoles. A common strategy involves the construction of the indazole ring followed by functional group manipulations. A logical approach would be a multi-step synthesis starting from a readily available precursor, such as 4-nitro-1H-indazole. This proposed pathway involves a regioselective bromination followed by the reduction of the nitro group.[5]
Caption: Proposed synthetic workflow for 5,7-dibromo-1H-indazol-4-amine.
Step-by-Step Experimental Protocol (Proposed)
Causality Behind Experimental Choices:
-
Starting Material: 4-Nitro-1H-indazole is a commercially available and logical starting point, as the nitro group can be readily reduced to the desired amine in the final step. The nitro group is also a deactivating group, which can influence the regioselectivity of the subsequent bromination.
-
Bromination: N-Bromosuccinimide (NBS) is a common and effective brominating agent for aromatic systems. The use of a strong acid catalyst like sulfuric acid (H₂SO₄) is necessary to activate the indazole ring for electrophilic aromatic substitution and to overcome the deactivating effect of the nitro group. Using a slight excess of NBS (2.2 equivalents) aims to ensure the dibromination occurs. The positions 5 and 7 are targeted based on the directing effects of the existing substituents.
-
Reduction: The reduction of an aromatic nitro group to an amine is a standard transformation. Metal-acid systems like tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride are well-established, reliable, and high-yielding methods for this conversion.[5] These methods are generally preferred for their efficiency and scalability.
Protocol:
-
Step 1: Synthesis of 5,7-dibromo-4-nitro-1H-indazole
-
To a solution of 4-nitro-1H-indazole (1.0 eq.) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5,7-dibromo-4-nitro-1H-indazole.
-
-
Step 2: Synthesis of 5,7-dibromo-1H-indazol-4-amine
-
Suspend the 5,7-dibromo-4-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 5,7-dibromo-1H-indazol-4-amine.
-
Spectroscopic and Reactivity Analysis (Inferred)
The structural features of 5,7-dibromo-1H-indazol-4-amine will give rise to a distinct spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet would be anticipated for the C6-H proton. The protons of the NH₂ group and the indazole N-H would appear as broad singlets, with their chemical shifts being solvent-dependent. The C3-H proton would also likely appear as a singlet.
-
¹³C NMR: The carbon NMR would show signals for the seven carbon atoms of the indazole core. The carbons attached to the bromine atoms (C5 and C7) would exhibit lower intensity signals and their chemical shifts would be influenced by the heavy atom effect.
-
Mass Spectrometry: The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak, owing to the presence of two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance).
Reactivity: The chemical reactivity of 5,7-dibromo-1H-indazol-4-amine is dictated by its functional groups:
-
Amine Group: The 4-amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. This provides a handle for further derivatization.
-
Bromine Atoms: The bromine atoms at positions 5 and 7 are amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, making this molecule a versatile building block in medicinal chemistry.[5]
-
Indazole N-H: The nitrogen at the 1-position can be alkylated or arylated, although regioselectivity can sometimes be an issue, yielding mixtures of N1 and N2 substituted products.[6][7]
Applications in Drug Discovery and Development
The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a wide range of biological targets.[2] Substituted indazoles are known to exhibit activities including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][4]
The specific substitution pattern of 5,7-dibromo-1H-indazol-4-amine makes it a particularly interesting building block for several reasons:
-
Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors used in oncology. The amine and bromine functionalities provide multiple points for diversification to optimize binding to the kinase active site.
-
Structure-Activity Relationship (SAR) Studies: The bromine atoms can serve as heavy-atom probes in X-ray crystallography to aid in determining the binding mode of inhibitors. They also provide vectors for exploring different regions of a target's binding pocket through cross-coupling chemistry.
-
Modulation of Physicochemical Properties: The two bromine atoms significantly increase the lipophilicity of the molecule, which can be a key parameter to modulate for optimizing pharmacokinetic properties like cell permeability and metabolic stability.
Derivatives of 6-bromo-1H-indazole have been investigated for their potential as anticancer and antiangiogenic agents.[8] It is highly probable that 5,7-dibromo-1H-indazol-4-amine could serve as a valuable intermediate in the synthesis of novel compounds for similar therapeutic areas, as well as for neurological disorders and other conditions where indazole-based drugs have shown promise.[9]
Safety and Handling
While specific safety data for 5,7-dibromo-1H-indazol-4-amine is unavailable, the GHS hazard classifications for the closely related 6-bromo-1H-indazol-4-amine provide a strong basis for handling precautions.[3]
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Avoid contact with skin and eyes.[11]
-
In case of contact, flush the affected area with copious amounts of water.[12]
-
Store in a tightly sealed container in a cool, dry place.[10]
Conclusion
5,7-dibromo-1H-indazol-4-amine represents a promising but currently under-documented chemical entity. By drawing on robust data from its structural analogs, we can confidently infer its core chemical properties, devise a plausible synthetic strategy, and anticipate its utility as a versatile building block in drug discovery. The multiple functionalization points on this molecule offer a rich platform for the generation of diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. As with any new compound, the proposed synthesis and handling procedures should be approached with rigorous experimental validation and appropriate safety precautions. This guide serves as a foundational resource to stimulate and support further research into this intriguing member of the indazole family.
References
[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728063, 6-Bromo-1H-indazol-4-amine. PubChem. Retrieved from [Link]
[4] ChemBK. (2024, April 9). 6-Bromo-1H-indazole-4-amino. Retrieved from [Link]
[8] ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]
[9] ResearchGate. (2025, August 7). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Retrieved from [Link]
[13] Li, D., et al. (2013). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
[14] ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
[15] Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
[16] Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]
[6] National Center for Biotechnology Information. (n.d.). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. PubMed Central. Retrieved from [Link]
[17] Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. NIH. Retrieved from [Link]
[18] Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from
[7] National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]
[2] National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]
[12] New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]
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